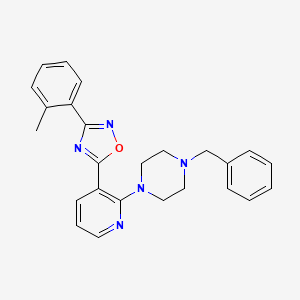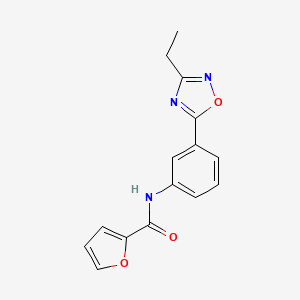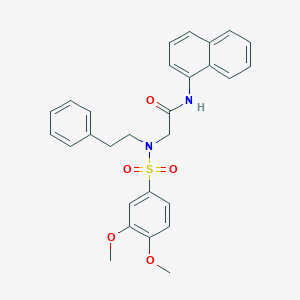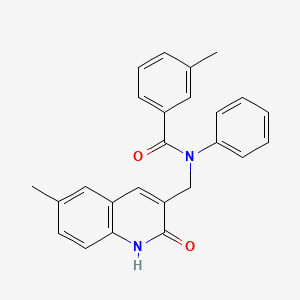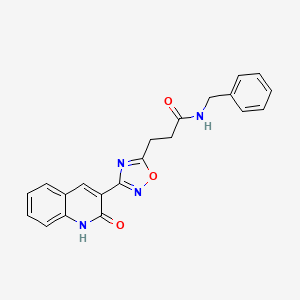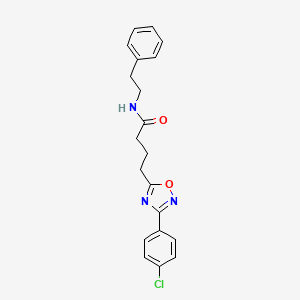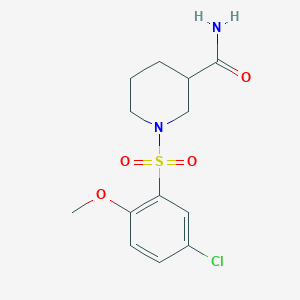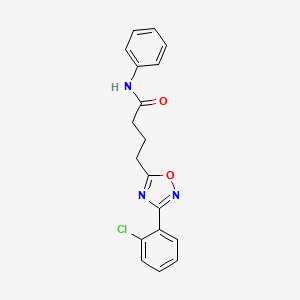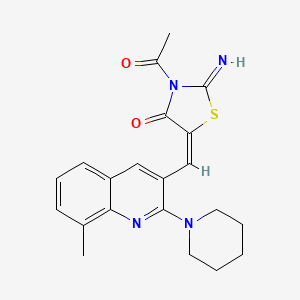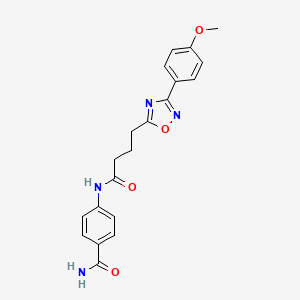
4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide, also known as MBBA, is a compound that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, this compound has been shown to interact with the cannabinoid receptor CB2, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and reduce neuronal damage.
実験室実験の利点と制限
One advantage of using 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide in lab experiments is that it has been shown to have a low toxicity profile. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, research could investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular disease. Finally, research could investigate the potential use of this compound as a drug delivery system, as it has been shown to have a high affinity for certain receptors.
合成法
4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid. Finally, this compound is reacted with benzoyl chloride to form this compound.
科学的研究の応用
4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been investigated for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and reduce neuronal damage.
特性
IUPAC Name |
4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-16-11-7-14(8-12-16)20-23-18(28-24-20)4-2-3-17(25)22-15-9-5-13(6-10-15)19(21)26/h5-12H,2-4H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFLCKJJUSZAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
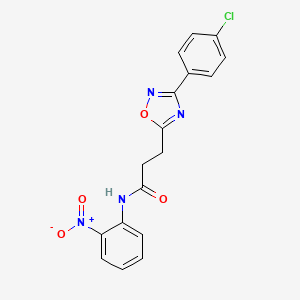
![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
